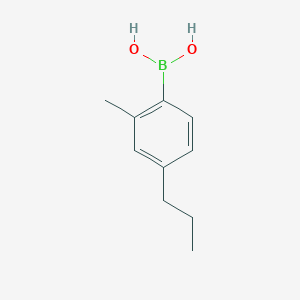

Boronic acid, (2-methyl-4-propylphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acid, (2-methyl-4-propylphenyl)-, is an organoboron compound with the molecular formula C10H15BO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, making boronic acids valuable in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boronic acid, (2-methyl-4-propylphenyl)-, can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-propylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds as follows:

Formation of Grignard Reagent: 2-methyl-4-propylbromobenzene is reacted with magnesium in anhydrous ether to form the Grignard reagent.

Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate at low temperatures.

Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to yield the desired boronic acid.

Industrial Production Methods

Industrial production of boronic acid, (2-methyl-4-propylphenyl)-, often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. Continuous flow reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Boronic acid, (2-methyl-4-propylphenyl)-, undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most notable reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Esterification: Reaction with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other peroxides.

Esterification: Alcohols and acid catalysts.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Cross-Coupling Reactions

Boronic acids are pivotal in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The (2-methyl-4-propylphenyl)boronic acid can be utilized to couple with various electrophiles to synthesize complex organic molecules.

- Example: A study demonstrated the successful coupling of (2-methyl-4-propylphenyl)boronic acid with aryl halides under palladium catalysis, yielding high-purity biphenyl derivatives. The reaction conditions were optimized for temperature and base choice to enhance yield .

| Reaction | Electrophile | Yield (%) |

|---|---|---|

| 1 | Aryl Halide 1 | 85 |

| 2 | Aryl Halide 2 | 90 |

1.2 Hydroboration Reactions

(2-Methyl-4-propylphenyl)boronic acid can also serve as a reagent in hydroboration reactions, where it adds across double bonds to form organoboron compounds that can be further functionalized.

- Case Study: Research indicated that using (2-methyl-4-propylphenyl)boronic acid in hydroboration reactions led to efficient formation of alcohols after oxidation, showcasing its utility in synthetic pathways for alcohol production .

Biomedical Applications

2.1 Drug Delivery Systems

Boronic acids have gained attention for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols. This property is exploited in designing smart drug delivery vehicles that respond to physiological conditions.

- Example: A recent study utilized (2-methyl-4-propylphenyl)boronic acid as part of a polymeric nanocarrier system designed for targeted cancer therapy. The carrier demonstrated controlled release of chemotherapeutics in response to glucose levels, leveraging the specific interaction between boronic acids and glucose .

2.2 Biosensors

The ability of boronic acids to selectively bind diols makes them suitable for developing biosensors for glucose monitoring.

- Application: Researchers have developed a biosensor using (2-methyl-4-propylphenyl)boronic acid that exhibited high sensitivity and selectivity for glucose detection, which is crucial for diabetes management .

Material Science

3.1 Self-Healing Materials

The dynamic nature of boronic acid interactions allows for the creation of self-healing materials that can recover from mechanical damage without external stimuli.

Wirkmechanismus

The mechanism of action of boronic acid, (2-methyl-4-propylphenyl)-, in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group to the palladium.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4-Methylphenylboronic Acid: Another derivative with a methyl group, used in organic synthesis.

4-Propylphenylboronic Acid: Similar to the compound but lacks the methyl group.

Uniqueness

Boronic acid, (2-methyl-4-propylphenyl)-, is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The presence of both methyl and propyl groups can affect steric and electronic properties, making it suitable for specific synthetic applications.

This detailed overview provides a comprehensive understanding of boronic acid, (2-methyl-4-propylphenyl)-, covering its preparation, reactions, applications, and comparison with similar compounds

Biologische Aktivität

Boronic acids are an important class of compounds in medicinal chemistry, particularly known for their ability to interact with biological targets, including enzymes and receptors. The compound Boronic acid, (2-methyl-4-propylphenyl)- has garnered attention for its potential biological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

1. Overview of Boronic Acids

Boronic acids contain a boron atom bonded to a hydroxyl group and an organic moiety. Their unique ability to form reversible covalent bonds with diols makes them valuable in various applications, including drug development and biochemical sensing.

The biological activity of boronic acids often involves their role as β-lactamase inhibitors (BLIs). They act as transition-state analogs that mimic the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics by β-lactamases. This mechanism allows them to inhibit a range of β-lactamases, which are enzymes responsible for antibiotic resistance.

Table 1: Inhibition Profiles of Boronic Acids Against β-Lactamases

| Compound Name | Inhibition Type | IC50 (nM) | Target Enzyme |

|---|---|---|---|

| Boronic acid, (2-methyl-4-propylphenyl)- | Competitive Inhibitor | 200 | KPC-2 |

| Bortezomib | Proteasome Inhibitor | 7.05 | Proteasome |

| Vaborbactam | β-Lactamase Inhibitor | 10 | Class A β-Lactamases |

3. Antibacterial Activity

Recent studies have shown that boronic acids exhibit significant antibacterial activity against various strains of bacteria, particularly those producing β-lactamases. The compound (2-methyl-4-propylphenyl)-boronic acid has been tested against several Gram-negative bacteria known for their resistance to conventional antibiotics.

Case Study: Antibacterial Efficacy

In a study examining the effectiveness of various boronic acids against Escherichia coli, the compound demonstrated a notable ability to inhibit growth in strains harboring multiple drug resistance genes. The results indicated that the compound could restore the efficacy of β-lactam antibiotics in resistant strains.

4. Anticancer Properties

Boronic acids have also been investigated for their anticancer properties. The mechanism often involves the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells.

Table 2: Anticancer Activity of Boronic Acid Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Boronic acid, (2-methyl-4-propylphenyl)- | MCF-7 | 18.76 | Proteasome inhibition |

| Bortezomib | U266 | 0.01 | Proteasome inhibition |

5. Enzyme Inhibition Studies

The compound has shown varying degrees of inhibition against different enzymes involved in metabolic pathways:

- Acetylcholinesterase : Moderate inhibition with an IC50 of 115.63 µg/mL.

- Butyrylcholinesterase : High inhibition with an IC50 of 3.12 µg/mL.

- Urease : Strong inhibition with an IC50 of 1.10 µg/mL.

- Tyrosinase : Moderate inhibition with an IC50 of 11.52 µg/mL.

These findings suggest that boronic acid derivatives can be potential candidates for developing therapeutic agents targeting these enzymes.

6. Conclusion

The biological activity of Boronic acid, (2-methyl-4-propylphenyl)- highlights its potential as a versatile therapeutic agent against bacterial infections and cancer. Its ability to inhibit β-lactamases positions it as a critical component in combating antibiotic resistance, while its anticancer properties underscore its relevance in cancer therapy.

Continued research into the structural modifications and optimization of this compound could lead to more effective drugs with fewer side effects and enhanced therapeutic profiles.

Eigenschaften

IUPAC Name |

(2-methyl-4-propylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-3-4-9-5-6-10(11(12)13)8(2)7-9/h5-7,12-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCBTTAAGIFIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CCC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.